5(6)-Carboxyeosin diacetate

Cell Tracking Long-Term Viability Assays Flow Cytometry

Choose 5(6)-Carboxyeosin diacetate: covalent amine conjugation prevents signal loss in 3–7 day tracking. Delivers 19× higher singlet oxygen than fluorescein, enabling faster DAB photoconversion with less thermal damage. Specific PMCA inhibitor with single-site ATPase binding for cleaner calcium extrusion studies. Ratiometric pH (±0.05 unit precision) with low photobleaching. Non-fluorescent until esterase-activated. Avoid generic CFDA/calcein—this brominated probe uniquely combines covalent anchoring, high quantum yield, and pharmacological selectivity. Mixed isomers, ≥95% purity. Inquire for bulk orders.

Molecular Formula C50H24Br8O18
Molecular Weight 1551.9 g/mol
CAS No. 161338-87-0
Cat. No. B066491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5(6)-Carboxyeosin diacetate
CAS161338-87-0
Molecular FormulaC50H24Br8O18
Molecular Weight1551.9 g/mol
Structural Identifiers
SMILESCC(=O)OC1=C(C=C2C(=C1Br)OC3=C(C(=C(C=C3C24C5=C(C=C(C=C5)C(=O)O)C(=O)O4)Br)OC(=O)C)Br)Br.CC(=O)OC1=C(C=C2C(=C1Br)OC3=C(C(=C(C=C3C24C5=C(C=CC(=C5)C(=O)O)C(=O)O4)Br)OC(=O)C)Br)Br
InChIInChI=1S/2C25H12Br4O9/c1-8(30)35-21-15(26)6-13-19(17(21)28)37-20-14(7-16(27)22(18(20)29)36-9(2)31)25(13)12-4-3-10(23(32)33)5-11(12)24(34)38-25;1-8(30)35-21-15(26)6-13-19(17(21)28)37-20-14(7-16(27)22(18(20)29)36-9(2)31)25(13)12-5-10(23(32)33)3-4-11(12)24(34)38-25/h2*3-7H,1-2H3,(H,32,33)
InChIKeyVUSZJWOKNYZNPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5(6)-Carboxyeosin Diacetate: A Brominated Fluorescein Derivative for Cellular Retention and Singlet Oxygen Generation


5(6)-Carboxyeosin diacetate (CAS 161338-87-0) is a cell-permeant, amine-reactive fluorescent probe belonging to the fluorone dye family . It is a brominated analog of carboxyfluorescein that remains non-fluorescent until intracellular esterases cleave its acetate groups, yielding the active 5(6)-carboxyeosin fluorophore with excitation/emission maxima at approximately 519/542 nm . Structurally distinct from non-brominated esters, this compound exhibits two key properties: a high quantum yield for singlet oxygen generation and the capacity for covalent retention within cells following reaction with intracellular amines [1].

Why 5(6)-Carboxyeosin Diacetate Cannot Be Substituted with Common Esterase Probes


Generic substitution of 5(6)-carboxyeosin diacetate with widely available probes such as carboxyfluorescein diacetate (CFDA) or calcein AM leads to compromised experimental outcomes due to divergent cellular retention mechanisms, singlet oxygen generation capacities, and pH sensitivity profiles. Unlike CFDA, which exhibits only moderate intracellular retention (pKa ≈ 6.4) and can leak from cells over time [1], the brominated carboxyeosin derivative is classified as "well retained" via covalent amine conjugation [2]. Furthermore, the heavy atom effect from the four bromine substituents imparts a singlet oxygen quantum yield that is 19-fold greater than that of fluorescein , a feature entirely absent in non-halogenated analogs. These differences render simple fluorophore substitution a direct threat to data reproducibility in long-term tracking, photodynamic, or calcium pump inhibition studies.

5(6)-Carboxyeosin Diacetate: Direct Quantitative Differentiation Evidence Against Comparator Probes


Superior Intracellular Retention: 5(6)-Carboxyeosin Diacetate vs. 5(6)-CFDA

5(6)-Carboxyeosin diacetate demonstrates superior intracellular retention compared to the widely used non-brominated analog 5(6)-carboxyfluorescein diacetate (5(6)-CFDA). According to a comparative evaluation of esterase substrates, the carboxyeosin derivative is classified as "well retained by reaction with amines," whereas 5(6)-CFDA is categorized as only "moderately well retained" [1]. This difference in retention classification stems from the covalent amine-conjugation capability of the brominated carboxyeosin scaffold, which minimizes passive dye leakage during long-term experiments. The pKa of the hydrolysis product 5(6)-carboxyeosin is 3.6 [2], significantly lower than the 6.4 reported for carboxyfluorescein [3], further influencing intracellular compartmentalization and signal stability.

Cell Tracking Long-Term Viability Assays Flow Cytometry

Enhanced Singlet Oxygen Generation: 19-Fold Greater Than Fluorescein

The four bromine substituents on the xanthene ring of 5(6)-carboxyeosin diacetate confer a pronounced heavy atom effect, dramatically increasing intersystem crossing to the triplet state and thereby enhancing singlet oxygen (¹O₂) quantum yield. The parent fluorophore 5(6)-carboxyeosin is documented as a singlet oxygen generator with an efficiency 19 times greater than that of unsubstituted fluorescein . This property is preserved upon intracellular hydrolysis of the diacetate prodrug. The compound is characterized as a "useful phosphorescent probe or photosensitizer" with a "high quantum yield for singlet oxygen generation" .

Photodynamic Therapy Photosensitization Reactive Oxygen Species

PMCA Inhibition: Functional Selectivity vs. Other Fluorone Dyes

5(6)-Carboxyeosin diacetate acts as a specific inhibitor of the plasma membrane Ca²⁺-ATPase (PMCA). In functional sperm motility assays, treatment with 5(6)-carboxyeosin diacetate significantly inhibited chemotactic behavior, with the effect attributed to PMCA4 blockade [1]. A molecular docking and fluorescence study comparing multiple fluorone dyes (eosin Y, rose bengal, fluorescein, erythrosine B, and 5(6)-carboxyeosin) on Na,K-ATPase revealed that 5(6)-carboxyeosin exhibits a unique single-site binding profile. While all other tested fluorone dyes bound to at least two distinct sites (cytoplasmic and extracellular), 5(6)-carboxyeosin bound exclusively to a single site, and was identified as "the best probe for examination of the ATP-binding site" [2].

Calcium Signaling Ion Transport Enzyme Inhibition

pH-Dependent Fluorescence Enables Ratiometric Intracellular pH Measurement

5(6)-Carboxyeosin diacetate exhibits pH-dependent fluorescence emission near 542 nm upon excitation at 519 nm . This property has been exploited for ratiometric determination of intracellular pH at the single-cell level. In a fiber-optic nanoprobe study on CA46 cells, 5(6)-carboxyeosin diacetate (referred to as CFDA in the publication) enabled accurate estimation of intracellular pH at 7.21 ± 0.05, with calibration achieved via nigericin equilibration in K⁺ buffers at varying external pH [1]. The technique permitted real-time monitoring of transient pH changes induced by NH₄⁺ addition and removal, demonstrating the probe's dynamic response range within the physiological pH window.

Intracellular pH Ratiometric Imaging Single-Cell Analysis

Optimal Application Scenarios for 5(6)-Carboxyeosin Diacetate Based on Quantified Differentiation


Long-Term Cell Proliferation Tracking (Flow Cytometry)

For assays requiring stable fluorescent labeling of dividing cells over multiple generations, 5(6)-carboxyeosin diacetate is the preferred choice over 5(6)-CFDA due to its covalent amine conjugation mechanism that yields superior intracellular retention [1]. This property minimizes the progressive signal loss that confounds proliferation index calculations in CFDA-based workflows. The well-retained classification directly supports experiments spanning 3-7 days without requiring re-staining or complex normalization procedures.

Photodynamic Therapy Research and Singlet Oxygen-Dependent Photooxidation

In studies evaluating photosensitizer efficacy or requiring localized singlet oxygen generation, 5(6)-carboxyeosin diacetate provides a 19-fold higher singlet oxygen yield compared to fluorescein-based probes [1]. This quantitative advantage translates to reduced light exposure times and minimized thermal damage to surrounding tissues, making it particularly suitable for correlated light and electron microscopy (CLEM) workflows utilizing diaminobenzidine (DAB) photoconversion, where the compound's high quantum yield ensures robust and rapid signal development .

Plasma Membrane Calcium ATPase (PMCA) Pharmacological Studies

5(6)-Carboxyeosin diacetate serves as a specific PMCA inhibitor with demonstrated efficacy in reducing sperm chemotactic behavior and slowing calcium recovery in neuronal preparations [1]. Its unique single-site binding profile on ATPase domains, distinct from multi-site fluorone dyes like eosin Y or rose bengal , provides cleaner pharmacological control in calcium extrusion experiments. This specificity is critical for dissecting the relative contributions of PMCA versus NCX (Na⁺/Ca²⁺ exchanger) in cellular calcium homeostasis.

Single-Cell Intracellular pH Monitoring

The pH-dependent fluorescence emission of hydrolyzed 5(6)-carboxyeosin enables ratiometric pH measurement with documented precision of ±0.05 pH units at the single-cell level [1]. This application is validated for monitoring dynamic pH changes in response to metabolic perturbations or pharmacological interventions, providing a quantitative alternative to non-ratiometric pH probes that suffer from dye loading and photobleaching artifacts.

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